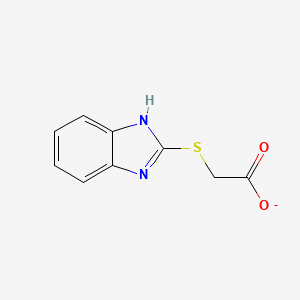

2-(1H-benzimidazol-2-ylthio)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N2O2S- |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)acetate |

InChI |

InChI=1S/C9H8N2O2S/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13)/p-1 |

InChI Key |

UYNVBLJQBCTRKV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies for 2 1h Benzimidazol 2 Ylthio Acetate and Its Structural Analogues

Conventional Synthetic Pathways to the Core Structure

The foundational step in synthesizing 2-(1H-benzimidazol-2-ylthio)acetate typically involves the construction of the 2-mercaptobenzimidazole (B194830) core. A widely adopted conventional method is the reaction of o-phenylenediamine (B120857) with carbon disulfide in the presence of a base like potassium hydroxide. nih.gov This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to afford the 2-mercaptobenzimidazole.

Another established route involves the condensation of o-phenylenediamine with chloroacetic acid in an acidic medium, which yields 2-chloromethyl benzimidazoles. researchgate.nettsijournals.com These intermediates can then be further manipulated to introduce the desired thioacetate (B1230152) group. Polyphosphoric acid (PPA) is also utilized as a condensing agent and solvent, facilitating the reaction between o-phenylenediamine derivatives and carboxylic acid derivatives at elevated temperatures to form the benzimidazole (B57391) ring. researchgate.net

Once the 2-mercaptobenzimidazole is obtained, the acetate (B1210297) moiety is introduced via nucleophilic substitution. A common approach is the reaction of 2-mercaptobenzimidazole with chloroacetic acid or its esters, such as ethyl chloroacetate, in the presence of a base like potassium carbonate in a suitable solvent like dry acetone. researchgate.netnih.gov The base deprotonates the thiol group, forming a thiolate anion that acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid derivative to yield the final product, 2-(1H-benzimidazol-2-ylthio)acetic acid or its corresponding ester. researchgate.netnih.gov

Alkylation Reactions in the Synthesis of this compound Derivatives

Alkylation is a crucial strategy for the structural modification of the this compound scaffold, primarily at the N-1 position of the benzimidazole ring and on the side chain. N-alkylation introduces various substituents, which can significantly influence the compound's physicochemical properties and biological activity. This is typically achieved by reacting the N-H of the benzimidazole with alkylating agents like alkyl or benzyl (B1604629) halides in the presence of a base. nih.gov For instance, N-alkylation with substituted halides can be performed using conventional heating or microwave irradiation. nih.gov

Phase-transfer catalysis offers an efficient method for N-alkylation. For example, the N-methylation of 2-substituted benzimidazoles has been successfully carried out using triethylbenzylammonium chloride as a phase-transfer catalyst and anhydrous potassium carbonate as the base in acetonitrile. researchgate.net

Furthermore, the ester group of (1H-benzimidazol-2-yl)acetic acid esters can be alkylated after the initial formation of the ester. researchgate.net This allows for the synthesis of (1-alkyl-1H-benzimidazol-2-yl)-acetic acid esters. researchgate.net The reaction of 2-amino-1,3-benzothiazole with α-iodoketones proceeds via N-alkylation of the endocyclic nitrogen atom, leading to the formation of 2-amino-1,3-benzothiazolium iodides. nih.gov

Microwave-Assisted Synthetic Methodologies for this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. eurekaselect.com This technology has been effectively applied to the synthesis of benzimidazole derivatives.

The condensation of o-phenylenediamines with aldehydes or carboxylic acids, a key step in forming the benzimidazole ring, can be significantly expedited under microwave irradiation. eurekaselect.comdergipark.org.tr For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved efficiently using microwave irradiation in the presence of a Lewis acid catalyst like Er(OTf)3 under solvent-free conditions. mdpi.com This method offers a green and rapid route to these compounds. mdpi.com

Microwave assistance has also been employed for the N-alkylation of benzimidazole derivatives, dramatically reducing reaction times from hours to minutes and increasing yields. nih.gov Furthermore, the synthesis of various heterocyclic systems fused to the benzimidazole core, such as 1H,3H-thiazolo[3,4-a]benzimidazoles, has been optimized using microwave irradiation, in some cases under solventless conditions. arkat-usa.org This approach aligns with the principles of green chemistry by minimizing energy consumption and the use of volatile organic solvents. mdpi.com

Derivatization Approaches for Structural Diversification

To explore the chemical space around the this compound core and to generate libraries of compounds for biological screening, various derivatization strategies are employed. These methods focus on modifying the carboxylic acid functionality to create a range of amides, hydrazides, and subsequently, other heterocyclic systems.

Acetamide (B32628) Derivatives

The carboxylic acid group of 2-(1H-benzimidazol-2-ylthio)acetic acid can be readily converted into acetamide derivatives. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent can be employed.

A common synthetic route involves reacting 2-(1H-benzimidazol-2-ylthio)acetic acid with various amines to produce a series of N-substituted acetamide derivatives. researchgate.net For example, a series of 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamides were synthesized and evaluated for their biological activities. rsc.org

| Starting Material | Reagent | Product | Reference |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)acetic acid | Substituted amines | 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives | researchgate.net |

| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid | Aryl/hetaryl chloroacetamides | S-alkyl derivatives | mdpi.com |

| 2-aminobenzimidazole | Chloroacetyl chloride, substituted amines | Benzimidazole acetamide derivatives | nih.gov |

Hydrazide and Acyl Hydrazone Derivatives

The ester functionality of ethyl this compound serves as a precursor for the synthesis of the corresponding hydrazide. This is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. researchgate.net The resulting 2-(1H-benzimidazol-2-ylthio)acetohydrazide is a versatile intermediate.

This hydrazide can then be condensed with a variety of aldehydes or ketones to form acyl hydrazone derivatives. nih.govorientjchem.org This reaction is typically carried out by heating the hydrazide and the carbonyl compound in an organic solvent such as ethanol, often with a catalytic amount of acid. researchgate.netnih.govorientjchem.org This modular approach allows for the introduction of a wide range of substituents, leading to a diverse library of acyl hydrazones. nih.govresearchgate.net

| Starting Material | Reagent | Product | Reference |

| Ethyl this compound | Hydrazine hydrate | 2-(1H-benzimidazol-2-ylthio)acetohydrazide | researchgate.net |

| 2-(1H-benzimidazol-2-ylthio)acetohydrazide | Substituted aldehydes/ketones | 2-(1H-benzimidazol-2-ylthio)acetohydrazone derivatives | researchgate.net |

| 1H-benzimidazole-2-yl-hydrazine | Hydroxyl- and methoxy-benzaldehydes | 1H-benzimidazole-2-yl hydrazones | nih.gov |

Oxadiazole and Thiazolidinone Derivatives

The 2-(1H-benzimidazol-2-ylthio)acetohydrazide intermediate can be further utilized to construct five-membered heterocyclic rings like oxadiazoles (B1248032) and thiazolidinones.

Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles can be achieved from the acetohydrazide. A common method involves the cyclization of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction proceeds through a dithiocarbamate intermediate which then cyclizes and eliminates hydrogen sulfide (B99878) to form the 5-thioxo-1,3,4-oxadiazole ring. sciforum.net Another approach involves reacting the hydrazide with a carboxylic acid derivative under dehydrating conditions.

Thiazolidinone Derivatives: Thiazolidinone rings can be appended to the this compound scaffold, often starting from the acyl hydrazone derivatives. The reaction of an acyl hydrazone with thioglycolic acid (mercaptoacetic acid) is a standard method for the synthesis of 4-thiazolidinones. researchgate.net This reaction involves the cyclocondensation of the imine functionality of the hydrazone with the thiol and carboxylic acid groups of thioglycolic acid. researchgate.net A series of 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamides have been synthesized using such strategies. rsc.org

| Intermediate | Reagent(s) | Resulting Heterocycle | Reference |

| 2-(2-arylthiazol-4-yl)acetohydrazide | CS2, KOH | 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | sciforum.net |

| Schiff's base (from hydrazide) | Mercaptoacetic acid | Thiazolidinone derivatives | researchgate.net |

| 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)acetic hydrazide | Aromatic aldehydes, thioglycolic acid | 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamides | rsc.org |

Piperazine (B1678402) Derivatives

The incorporation of a piperazine ring into the this compound scaffold is a key strategy for creating new structural analogues. This is typically achieved by first synthesizing a reactive intermediate, such as an acid chloride or an activated ester of 2-(1H-benzimidazol-2-ylthio)acetic acid, which can then be coupled with a desired piperazine derivative.

One common approach involves the reaction of 2-mercaptobenzimidazole with chloroacetic acid to form the foundational 2-(1H-benzimidazol-2-ylthio)acetic acid. This intermediate can then be activated, for example with thionyl chloride, to produce the corresponding acid chloride. The subsequent reaction of this acid chloride with a substituted or unsubstituted piperazine in the presence of a base affords the target piperazine amide derivative.

Alternatively, bis-chloroacetyl derivatives of piperazine can be prepared and subsequently reacted with 2-mercaptobenzimidazole. For instance, the reaction of piperazine with two equivalents of chloroacetyl chloride yields 1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one). acs.org This bifunctional intermediate can then be reacted with two equivalents of a 2-mercaptobenzimidazole derivative to generate bis(benzimidazolylthio)acetyl-piperazine structures. acs.org

The synthesis of piperazine-containing compounds can also be approached through the chain extension of piperazine itself. mdpi.com For example, reacting a substituted piperazine with an appropriate electrophile containing the desired thio-linkage can lead to the formation of more complex piperazine derivatives. mdpi.com These strategies provide a versatile platform for creating a library of piperazine-functionalized this compound analogues.

| Compound Name | Molecular Formula | Notes |

| 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) | C8H12Cl2N2O2 | A key intermediate for synthesizing bis-substituted piperazine derivatives. acs.org |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | Varies | Synthesized and evaluated for biological activity. rsc.org |

| Piperazinyl benzothiazole/benzoxazole derivatives | Varies | Hybrid molecules synthesized by coupling piperazine with other heterocyclic systems. researchgate.net |

Other Functionalized Analogues

Beyond piperazine derivatives, a wide array of other functionalized analogues of this compound have been synthesized to explore a broader chemical space. These modifications often target the carboxylic acid moiety of the acetate group or the benzimidazole ring itself.

A prevalent strategy involves the conversion of the carboxylic acid to various amides. This is typically accomplished by activating the carboxylic acid, as described previously, and then reacting it with a diverse range of primary or secondary amines. This approach has led to the synthesis of a series of N-substituted acetamide derivatives of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)acetate. researchgate.net The amines used can be simple alkyl or aryl amines, or more complex heterocyclic amines, allowing for the introduction of a wide variety of functional groups.

Another avenue for functionalization involves reactions at the thiol group. The thiol moiety can undergo S-alkylation with various electrophiles, leading to a diverse set of analogues. researchgate.net For example, reaction with substituted benzyl halides or other alkyl halides can introduce different lipophilic or electronically active groups. Furthermore, the thiol can be oxidized to a sulfonyl group, which can then be converted into sulfonamides by reaction with amines. nih.govrsc.org

Modifications to the benzimidazole ring system also provide a route to novel analogues. The N-H group of the benzimidazole can be alkylated or acylated to introduce further diversity. nih.gov For instance, N-alkylation with substituted halides in the presence of a base is a common method for producing N-substituted benzimidazole derivatives. nih.gov

The synthesis of hydrazone derivatives represents another important class of functionalized analogues. 2-(1H-benzimidazol-2-yl)acetohydrazide can be prepared from the corresponding ethyl acetate derivative by reaction with hydrazine hydrate. nih.gov This acetohydrazide can then be condensed with various aldehydes or ketones to yield a series of hydrazone derivatives. nih.gov

These synthetic strategies, which allow for the selective modification of different parts of the this compound molecule, are crucial for developing new compounds with tailored properties.

| Compound Name | Starting Material/Intermediate | Type of Functionalization | Reference |

| N-Substituted 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)acetamide | 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)acetic acid | Amide formation | researchgate.net |

| S-Functionalized benzo[d]thiazole-2-thiol derivatives | Benzo[d]thiazole-2-thiol | S-alkylation | researchgate.net |

| Thiol-functionalized benzosiloxaboroles | SH-substituted precursors | Thiol-Michael addition, oxidation, nucleophilic substitution | nih.govrsc.org |

| N,2,6-Trisubstituted 1H-benzimidazole derivatives | 2-Arylbenzimidazole derivatives | N-alkylation | nih.gov |

| 2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide | Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate | Hydrazide formation | nih.gov |

| 1H-Benzimidazole-2-yl hydrazone derivatives | 1H-Benzimidazole-2-yl-hydrazine | Hydrazone formation | nih.gov |

Spectroscopic and Advanced Structural Characterization of 2 1h Benzimidazol 2 Ylthio Acetate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(1H-benzimidazol-2-ylthio)acetate analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's structure.

In the ¹H NMR spectrum of ethyl this compound, the protons of the ethyl group typically appear as a triplet around δ 1.2-1.4 ppm (for the -CH₃ group) and a quartet around δ 4.2-4.4 ppm (for the -OCH₂- group), resulting from spin-spin coupling. The methylene protons of the acetate (B1210297) group (-S-CH₂-) are observed as a distinct singlet at approximately δ 4.18 ppm. nih.gov The protons on the benzimidazole (B57391) ring appear in the aromatic region, typically between δ 7.1 and 7.6 ppm. A broad singlet corresponding to the N-H proton of the benzimidazole ring is often observed at a downfield chemical shift, around δ 12.60 ppm, which is exchangeable with D₂O. nih.gov

The ¹³C NMR spectrum provides complementary information. For instance, in an ethyl ester analogue, the carbons of the ethyl group appear at approximately δ 13.2 (CH₃) and δ 60.4 (CH₂). nih.gov The methylene carbon attached to the sulfur atom gives a signal around δ 32.0 ppm. nih.gov The carbonyl carbon (C=O) of the ester is typically found in the range of δ 167.8-171.1 ppm. nih.gov The carbons of the benzimidazole ring resonate in the aromatic region, generally between δ 110 and 153 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Analogues of this compound

| Compound/Analogue | Nucleus | Chemical Shift (δ ppm) | Assignment |

| Ethyl this compound Derivative nih.gov | ¹H | 12.60 (s, 1H) | NH |

| 7.10-7.50 (m, 4H) | Ar-H | ||

| 4.18 (s, 2H) | S-CH₂ | ||

| ¹³C | 167.8 | C=O | |

| 110-145 | Ar-C | ||

| 60.4 | O-CH₂ | ||

| 32.0 | S-CH₂ | ||

| 13.2 | CH₃ | ||

| 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(2-aryl-4-oxothiazolidin-3-yl)acetamide nih.gov | ¹H | ~8.0 (s, 1H) | CONH |

| ~3.30 (s, 2H) | Thiazolidinone CH₂ | ||

| ¹³C | 110-153 | Ar-C | |

| ~40 | Thiazolidinone CH | ||

| ~35 | Thiazolidinone CH₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of this compound and its analogues exhibit characteristic absorption bands that confirm their structural features.

The formation of the S-substituted derivative from the parent 1H-benzimidazole-2(3H)-thione is clearly indicated by the disappearance of the S-H stretching band, which typically appears in the 2550–2600 cm⁻¹ region. nih.gov A broad absorption band in the region of 3100–3457 cm⁻¹ is characteristic of the N-H stretching vibration of the benzimidazole ring. nih.gov One of the most prominent peaks is the strong absorption band for the carbonyl (C=O) stretching of the acetate group, which is observed in the range of 1716–1739 cm⁻¹. nih.gov The C-O stretching vibrations of the ester group are typically seen as strong bands between 1167 and 1269 cm⁻¹. nih.gov The benzimidazole ring itself gives rise to several characteristic C=C and C=N stretching vibrations in the 1400–1650 cm⁻¹ region. rsc.org

Table 2: Key IR Absorption Bands for this compound Analogues

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H (Benzimidazole) | Stretching | 3100 - 3457 | nih.govnih.gov |

| C-H (Aromatic) | Stretching | 3000 - 3100 | researchgate.net |

| C=O (Ester/Amide) | Stretching | 1630 - 1739 | nih.govnih.gov |

| C=N / C=C (Aromatic) | Stretching | 1400 - 1650 | rsc.org |

| C-O (Ester) | Stretching | 1160 - 1270 | nih.gov |

| C-S | Stretching | 600 - 800 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the target compounds and to gain insight into their structure through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the molecular formula. ias.ac.in

For derivatives of this compound, the electron impact (EI) mass spectra typically show a distinct molecular ion peak [M]⁺. scispace.com The fragmentation of these compounds often follows predictable pathways. Common fragmentation patterns for benzimidazole derivatives can involve the cleavage of the side chain attached to the sulfur atom. scispace.com For instance, the fragmentation of some benzimidazole derivatives containing a thiophene substituent showed that the molecular ion could fragment through different pathways, including the loss of a CO group from an intermediate fragment. scispace.com In one study, a molecular ion at m/z 344 was observed to fragment to an ion at m/z 298, which further fragmented by losing a CO molecule to give an ion at m/z 270. scispace.com Another common fragmentation involves the cleavage that leads to the stable benzimidazole cation or related fragments.

Table 3: Mass Spectrometry Data for Selected Benzimidazole Analogues

| Compound/Analogue | Ionization Method | Molecular Formula | [M]⁺ or [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |

| C₁₇H₁₆N₂O₄S Derivative | EI | C₁₇H₁₆N₂O₄S | 344 | 298, 270, 242, 111, 83 | scispace.com |

| C₂₀H₁₄N₄O₂S Derivative | EI | C₂₀H₁₄N₄O₂S | 374 | 111, 83 | scispace.com |

| C₉H₁₀N₂ | HRMS | C₉H₁₀N₂ | 146.0845 (found) | - | ias.ac.in |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for verifying the empirical formula of newly synthesized this compound analogues, which, in conjunction with molecular weight data from mass spectrometry, confirms the molecular formula. The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula, with acceptable deviations typically being within ±0.4%. mdpi.com

Table 4: Elemental Analysis Data for Representative Benzimidazole Analogues

| Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| C₂₀H₁₆N₄O₂S | C | 63.81 | 63.93 | mdpi.com |

| H | 4.28 | 4.39 | mdpi.com | |

| N | 14.88 | 14.97 | mdpi.com | |

| C₁₄H₈N₂OS | C | 66.66 | 66.36 | scispace.com |

| H | 3.17 | 3.02 | scispace.com | |

| N | 11.11 | 10.98 | scispace.com |

X-ray Crystallography and Single Crystal Diffraction Studies (if available for analogues)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and torsional angles. While obtaining suitable single crystals can be challenging, this technique offers unparalleled insight into the molecule's conformation and intermolecular interactions in the solid state.

For an analogue, ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic system. nih.gov The analysis also identified significant intermolecular hydrogen bonds, such as C—H···O and N—H···O interactions, which link the molecules into chains within the crystal structure. nih.gov Intramolecular hydrogen bonds (N—H···O) were also observed, which can influence the planarity and conformation of the molecule. nih.gov Studies on other benzimidazole derivatives have highlighted the planarity of the benzimidazole core and the role of π-π stacking interactions and various hydrogen bonds in stabilizing the crystal packing. researchgate.net This detailed structural information is invaluable for understanding structure-property relationships.

Table 5: Crystallographic Data for an Analogue: Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate nih.gov

| Parameter | Value |

| Molecular Formula | C₁₇H₁₅N₅O₄ |

| Molecular Weight | 353.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.877 (5) |

| b (Å) | 5.874 (5) |

| c (Å) | 21.988 (5) |

| β (°) | 99.060 (5) |

| Volume (ų) | 1642.4 (16) |

| Z | 4 |

| Intermolecular Interactions | C—H···O and N—H···O hydrogen bonds |

In Vitro Pharmacological Investigations of 2 1h Benzimidazol 2 Ylthio Acetate and Its Derivatives

In Vitro Antiproliferative Efficacy against Carcinoma Cell Lines

Mechanistic Pathways of In Vitro Antiproliferative Action

Derivatives of 2-(1H-benzimidazol-2-ylthio)acetate have demonstrated notable in vitro antiproliferative activity, with research pointing towards apoptosis as a key mechanistic pathway. Studies on newly synthesized benzimidazole (B57391) derivatives have shown that certain compounds induce apoptotic cell death in human lung adenocarcinoma A549 cells after a 48-hour exposure. nih.gov This was determined using a caspase 3/7 assay, which indicates the involvement of caspase-dependent apoptosis. nih.gov

Some of these compounds exhibited a strong cytotoxic effect, particularly under hypoxic conditions, a common feature of the tumor microenvironment. nih.gov For instance, one derivative was identified as the most cytotoxic against A549 cells in a low-oxygen environment. nih.gov The hypoxia/normoxia cytotoxic coefficient of another derivative was found to be comparable to that of tirapazamine, a known hypoxia-activated prodrug. nih.gov This suggests that these benzimidazole derivatives may act as bioreductive agents that are selectively activated to a more cytotoxic form in the hypoxic regions of tumors.

Furthermore, the antiproliferative action of some benzimidazole derivatives has been linked to the inhibition of specific enzymes crucial for cancer cell survival and proliferation. For example, certain derivatives have been designed and synthesized to target Nedd8-activating enzyme (NAE), an essential component of the neddylation pathway which is often overactivated in various cancers. nih.gov One optimized benzimidazole derivative showed superior neddylation inhibition in enzymatic assays compared to the lead compound, candesartan (B1668252) cilexetic. nih.gov This inhibition of the neddylation pathway can disrupt the function of cullin-RING ligases, leading to cell cycle arrest and apoptosis. nih.gov

Additionally, some benzimidazole derivatives have been investigated as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme that is overexpressed in many human cancers and plays a critical role in cell cycle regulation and signaling. mdpi.com Certain newly synthesized benzimidazole derivatives conjugated with heterocyclic rings have shown high cytotoxic activity against breast cancer cell lines (MCF-7) and have been identified as potent Pin1 inhibitors. mdpi.com The induction of apoptosis by these compounds was demonstrated through the triggering of intrinsic apoptotic pathways, including the accumulation of reactive oxygen species (ROS), an increased Bax/Bcl-2 ratio, and the activation of caspases 6, 7, and 9. mdpi.com

In Vitro Anti-Parasitic Activity Assessment

The anti-parasitic potential of this compound and its derivatives has been evaluated against a range of protozoan and helminthic parasites.

Antiprotozoal Efficacy against Protozoan Parasites (e.g., Entamoeba histolytica, Trichomonas vaginalis, Giardia intestinalis)

A variety of benzimidazole derivatives have been synthesized and tested for their in vitro activity against several protozoan parasites. nih.govnih.gov Many of these compounds have demonstrated greater potency as antiprotozoal agents than the standard drugs metronidazole (B1676534) and albendazole (B1665689). nih.gov

Specifically, 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown nanomolar activities against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Certain derivatives within this series were identified as having the most promising in vitro antiparasitic profiles against all the parasites studied. nih.gov

Furthermore, another study synthesized a series of 1H-benzimidazole derivatives and tested them against Giardia lamblia and Entamoeba histolytica. lookchem.com The results indicated that a majority of the tested compounds were more active as antiprotozoal agents than both metronidazole and albendazole. lookchem.com Organic salts of albendazole and mebendazole (B1676124) have also been evaluated, with some showing effective inhibition of E. histolytica and G. lamblia growth, in some cases surpassing the efficacy of the parent drugs. preprints.org

Two 6-nitro-1H-benzimidazole derivatives, O2N-BZM7 and O2N-BZM9, have shown significant trichomonacidal activity. mdpi.com Both compounds reduced the viability of T. vaginalis trophozoites by over 50% within 24 hours of incubation and completely inhibited viability at a concentration of 15 μM. mdpi.com The IC50 values were determined to be 5.8 μM for O2N-BZM7 and 3.8 μM for O2N-BZM9, indicating potent activity. mdpi.com

While many benzimidazole derivatives show broad-spectrum antiprotozoal activity, some exhibit selectivity. For instance, while Trichomonas vaginalis and Giardia lamblia were highly susceptible to a range of benzimidazole derivatives, little to no activity was observed against Entamoeba histolytica, Leishmania major, and Acanthamoeba polyphaga in one study. nih.gov

Anthelmintic Efficacy against Helminthic Parasites (e.g., Trichinella spiralis, Syphacia obvelata)

Derivatives of this compound have been investigated for their in vitro efficacy against the helminthic parasite Trichinella spiralis.

In one study, piperazine (B1678402) derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids were synthesized and evaluated for their antihelminthic activity. nih.gov Several of these compounds demonstrated higher in vitro activity against Trichinella spiralis compared to the reference drug albendazole. nih.gov Notably, compounds such as 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole, 2-{[2-oxo-2-(4-benzhydrylpiperazin-1-yl)ethyl]thio}-5(6)-methyl-1(H)-benzimidazole, and 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole showed efficacies of 96.0%, 98.4%, and 100%, respectively. nih.gov

Another study focused on 2-(trifluoromethyl)-1H-benzimidazole derivatives and found that they exhibited good in vitro activity against Trichinella spiralis muscle larvae. nih.gov Proteomic analysis of the treated larvae revealed significant changes in the expression levels of proteins involved in energy metabolism and the cytoskeleton of the parasite. nih.gov Ultrastructural changes in the cuticle, hypodermis, and midgut of the parasite were also observed. nih.gov

While many synthesized 1H-benzimidazole derivatives were tested in vitro against Trichinella spiralis, none were as active as albendazole in one particular study. nih.gov

With regard to Syphacia obvelata, the tested piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids were found to be less active in vivo compared to albendazole. nih.gov However, some compounds, including 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole, 1,4-bis[(5(6)-methyl-1(H)-benzimidazol-2-ylthio)acetyl]piperazine, and 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole, showed notable efficacies of 73%, 76%, and 77%, respectively. nih.gov

Enzymatic Target Inhibition Studies

The biological activities of this compound and its derivatives are often attributed to their ability to inhibit specific enzymes in both host and pathogenic organisms.

Inhibition of Metabolic Enzymes (e.g., Acyl-Coenzyme A:Cholesterol O-Acyltransferase (ACAT/SOAT)-1, α-Glucosidase)

Acyl-Coenzyme A:Cholesterol O-Acyltransferase (ACAT/SOAT)-1 Inhibition:

Derivatives of 2-(alkylthio)-4,5-diphenyl-1H-imidazoles have been identified as potent inhibitors of rat hepatic microsomal Acyl-CoA:cholesterol O-acyltransferase (ACAT). documentsdelivered.com ACAT is an enzyme responsible for the esterification of cholesterol, and its inhibition is a potential therapeutic strategy for atherosclerosis. documentsdelivered.comnih.gov The 4,5-diphenyl-1H-imidazole moiety is considered a key pharmacophore for this inhibitory activity. documentsdelivered.com Research has also led to the identification of compounds that can selectively inhibit the two isozymes of ACAT, ACAT1 and ACAT2. nih.govnih.gov The ability to selectively inhibit one isozyme over the other is significant, as they are believed to have distinct functions. nih.gov

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage blood glucose levels in diabetic patients. nih.govmdpi.comjneonatalsurg.com A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated as α-glucosidase inhibitors. nih.gov All the synthesized compounds demonstrated excellent inhibitory activity, with IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM, which were significantly better than the standard drug acarbose (B1664774) (IC50: 873.34 ± 1.21 μM). nih.gov The substituents on the benzylidene ring and the heterocyclic moiety were found to greatly enhance the inhibitory potential. nih.gov

Another study on 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl]-N-arylacetamides also identified potent α-glucosidase inhibitors. mdpi.com Several derivatives in this series exhibited IC50 values that were better than acarbose. mdpi.com

Inhibition of Microbial and Parasitic Enzymes (e.g., Dihydrofolate Reductase (DHFR), Isocitrate Lyase, Pantothenate Synthetase, Chorismate Mutase)

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer drugs. bohrium.comnih.govresearchgate.net Benzimidazole derivatives have been investigated as DHFR inhibitors. nih.gov Molecular docking studies have shown that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have the potential to bind to the DHFR from Staphylococcus aureus. nih.gov The design of these compounds often incorporates a planar benzimidazole nucleus and various substitutions on the phenyl ring and at the N-1 position to enhance their inhibitory activity. nih.gov The inhibition of DHFR disrupts the folate pathway, leading to the inhibition of bacterial growth. nih.gov

Pantothenate Synthetase Inhibition:

Pantothenate synthetase is an essential enzyme in the biosynthesis of pantothenate (vitamin B5), a precursor to coenzyme A. nih.govnih.gov This pathway is present in bacteria, fungi, and plants, but not in mammals, making it a promising target for antimicrobial agents. nih.govnih.gov Inhibitors of pantothenate synthetase from Mycobacterium tuberculosis have been developed that mimic the structure of the adenylate intermediate in the enzyme's catalytic mechanism. nih.gov The most potent of these compounds exhibited dissociation and inhibition constants in the nanomolar range. nih.gov X-ray crystallography has revealed that these inhibitors bind tightly in the active site of the enzyme. nih.gov

Chorismate Mutase Inhibition:

Chorismate mutase is a key enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. nih.govnih.gov As this pathway is absent in humans, its enzymes are attractive targets for the development of new antimicrobial agents. nih.gov Research has focused on developing inhibitors that mimic the transition state of chorismate during the enzymatic reaction. nih.gov While specific studies on the inhibition of chorismate mutase by this compound derivatives are not detailed in the provided context, the general strategy of targeting chorismate-utilizing enzymes with structurally similar inhibitors is a recognized approach in drug discovery. nih.gov

Inhibition of Inflammatory Pathway Enzymes (e.g., Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2))

The anti-inflammatory potential of benzimidazole derivatives has been evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins. nih.govresearchgate.net Given the adverse gastrointestinal effects associated with non-selective COX-1 inhibition, much research has focused on developing selective COX-2 inhibitors. nih.govresearchgate.net

In this context, various benzimidazole derivatives have been synthesized and tested for their COX inhibitory action. A study on novel, straightforward benzimidazole derivatives identified five compounds (4a, 4b, 5, 6, and 9) with promising selective in vitro COX-2 inhibition, showing IC50 values of 0.23, 0.27, 0.24, 0.13, and 0.15 µM, respectively. ekb.egekb.eg These values were notably more potent than the reference drug indomethacin, which had an IC50 of 0.41 µM. ekb.egekb.eg

Another investigation into a series of acetohydrazone and related derivatives of benzimidazole found that the most active compounds displayed high affinity and selectivity for the COX-2 isozyme compared to the reference drug diclofenac (B195802) sodium, with IC50 values in the range of 0.28-0.81 µM. researchgate.net Similarly, a series of 2-substituted benzimidazole derivatives included compounds (B2, B4, B7, and B8) that demonstrated IC50 values lower than the standard, ibuprofen, in a luminol-enhanced chemiluminescence assay, indicating significant anti-inflammatory potential. nih.gov

Furthermore, research into hybrid molecules combining benzimidazole and thiazole (B1198619) moieties has revealed compounds with dual inhibitory activity against both COX and 15-lipoxygenase (15-LOX) enzymes. nih.gov This dual-inhibition pathway presents a promising strategy for developing potent anti-inflammatory agents. The collective findings suggest that the benzimidazole framework, particularly with thio-linkages and appropriate substitutions, is a viable scaffold for designing selective COX-2 inhibitors.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Benzimidazole Derivatives This table is interactive and allows for sorting and searching.

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source(s) |

|---|---|---|---|---|---|---|

| Benzimidazole | Compound 4a | COX-2 | 0.23 | Indomethacin | 0.41 | ekb.egekb.eg |

| Benzimidazole | Compound 4b | COX-2 | 0.27 | Indomethacin | 0.41 | ekb.egekb.eg |

| Benzimidazole | Compound 5 | COX-2 | 0.24 | Indomethacin | 0.41 | ekb.egekb.eg |

| Benzimidazole | Compound 6 | COX-2 | 0.13 | Indomethacin | 0.41 | ekb.egekb.eg |

| Benzimidazole | Compound 9 | COX-2 | 0.15 | Indomethacin | 0.41 | ekb.egekb.eg |

| Benzimidazole Acetohydrazone | Bioactive Compounds | COX-2 | 0.28 - 0.81 | Diclofenac Sodium | 0.80 | researchgate.net |

| 2-Substituted Benzimidazole | B2, B4, B7, B8 | COX | < Ibuprofen | Ibuprofen | Not Specified | nih.gov |

In Vitro Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Consequently, the antioxidant properties of benzimidazole derivatives have been a significant area of investigation. These compounds are evaluated for their ability to scavenge free radicals and inhibit oxidative processes like lipid peroxidation.

A common method to assess antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this test, the ability of a compound to donate a hydrogen atom or electron is measured by the bleaching of the purple DPPH solution. Several studies have demonstrated the efficacy of benzimidazole derivatives in this assay.

For instance, newly synthesized benzimidazole derivatives containing hydrazone moieties were found to possess radical scavenging potential. ekb.eg The introduction of one or more hydroxyl groups onto the aryl ring of benzimidazole hydrazones was shown to be crucial for high antioxidant activity. nih.gov Specifically, a derivative with two hydroxy groups on the arylidene moiety showed a significant increase in antioxidant capacity. nih.gov In another study, certain novel benzimidazole derivatives (compounds 12 and 13) exhibited potent antioxidant capacity, with IC50 values of 1.3 x 10⁻⁵ M and 1.2 x 10⁻⁵ M, respectively, in the DPPH assay, which was 17-18 times more potent than the standard antioxidant BHT (butylated hydroxytoluene). nih.gov

Research on other benzimidazole derivatives reported moderate activity in DPPH radical scavenging compared to standard compounds. nih.gov A study of 2-(1H-benzimidazol-2-yl)phenol and its analogs also reported on their DPPH scavenging activity, with IC50 values recorded for several derivatives. researchgate.net These findings underscore that the benzimidazole scaffold, when appropriately functionalized, can be a potent source of free radical scavengers.

Table 2: DPPH Free Radical Scavenging Activity of Benzimidazole Derivatives This table is interactive and allows for sorting and searching.

| Compound Class/Derivative | IC50 Value (Molar or µM) | Comparison Standard | Finding | Source(s) |

|---|---|---|---|---|

| Benzimidazole Derivative 12 | 1.3 x 10⁻⁵ M | BHT | ~17-18 fold more potent than BHT | nih.gov |

| Benzimidazole Derivative 13 | 1.2 x 10⁻⁵ M | BHT | ~17-18 fold more potent than BHT | nih.gov |

| 2-(1H-benzimidazol-2-yl)phenol (2) | 1974 µM | - | Exhibited scavenging activity | researchgate.net |

| 2-p-tolyl-1H-benzimidazole (3) | 773 µM | - | Exhibited scavenging activity | researchgate.net |

| 2-(4-methoxyphenyl)-1H-benzimidazole (7) | 800 µM | - | Exhibited scavenging activity | researchgate.net |

| Benzimidazole Hydrazone (dihydroxy) | - | Monohydroxy analog | ~8-fold increase in activity | nih.gov |

| Pyrazolyl-benzimidazolone 6b | 12.47 µM | Ascorbic Acid / BHT | More potent than standards | scilit.com |

| Pyrazolyl-benzimidazolone 6c | 12.82 µM | Ascorbic Acid / BHT | More potent than standards | scilit.com |

Neuropharmacological Activity and Receptor Modulation Studies

The benzimidazole structure is a component of various compounds targeting the central nervous system. Research has extended to its potential modulation of key neurotransmitter systems, including the serotonergic system, which is implicated in mood, cognition, and various psychiatric disorders.

While specific data on the direct interaction of this compound with serotonin (B10506) receptors 5-HT1A, 5-HT2A/2C, and 5-HT3 is limited in the reviewed literature, broader studies on benzimidazole derivatives confirm their activity within the serotonergic system.

A significant body of research has focused on designing benzimidazole derivatives as antagonists for the serotonin 5-HT6 receptor, which is a target for cognitive enhancement in neurological disorders. nih.govscispace.com These studies have successfully produced new families of potent 5-HT6 receptor antagonists, elucidating the molecular interactions between the benzimidazole core and the receptor binding site. nih.govscispace.com For example, it was proposed that the protonated piperazine ring of these derivatives is anchored by a specific aspartate residue (D3.32) in the receptor, while the benzimidazole ring interacts with other key residues. nih.gov

Furthermore, benzimidazolone derivatives have been evaluated for their activity at the 5-HT4 receptor. nih.gov In studies using rat oesophagus preparations, compounds like BIMU 1 and BIMU 8 acted as potent partial agonists, while another derivative, DAU 6215, behaved as a competitive antagonist. nih.gov

Although direct evidence for this compound on 5-HT1A and 5-HT2A receptors is not prominent, other studies have successfully synthesized selective ligands for these receptors by incorporating different chemical moieties with the benzimidazole scaffold, indicating the versatility of this core structure in designing receptor-specific agents. medchem-ippas.eu These findings collectively suggest that the benzimidazole scaffold is a privileged structure for interacting with various serotonin receptor subtypes, though further investigation is required to characterize the specific profile of this compound and its direct derivatives on the 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors.

Mechanistic Insights and Structure Activity Relationship Sar Investigations

Elucidation of Specific Molecular Targets and Binding Interactions

Research into the molecular targets of 2-(1H-benzimidazol-2-ylthio)acetate derivatives has revealed their interaction with several key enzymes and proteins involved in pathological processes.

One of the identified targets is Cyclin-Dependent Kinase 8 (CDK8) , a protein implicated in colon cancer. researchgate.net Molecular docking studies of a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, which are derivatives of the core compound, have shown significant binding interactions within the active site of CDK8. researchgate.net For instance, the imidazole (B134444) ring of these compounds can engage in hydrophobic interactions with key residues such as Val18, Ala31, Val64, Phe80, and Ala144, which helps to stabilize the complex. researchgate.net Furthermore, the NH group of the imidazole ring is capable of forming hydrogen bonds with residues like Glu81. researchgate.net

Another important molecular target for this class of compounds is urease , an enzyme that plays a role in infections caused by Helicobacter pylori. A series of novel benzimidazole (B57391) derivatives were synthesized and shown to be potent urease inhibitors. nih.gov The benzimidazole scaffold is considered a promising framework for the design of such inhibitors. nih.gov

For their anti-inflammatory effects, benzimidazole derivatives have been found to interact with targets like cyclooxygenase (COX) enzymes. nih.govarabjchem.org Specifically, docking studies have shown that these compounds can bind to the active site of COX-II, a key enzyme in the inflammatory pathway. arabjchem.org

Furthermore, some benzimidazole derivatives have been shown to bind to nucleic acids, such as DNA and RNA . nih.gov This interaction can occur through intercalation between base pairs or by binding to the minor groove of the DNA helix, which can lead to the inhibition of DNA-dependent enzymes and ultimately exhibit antitumor activity. nih.gov The binding mode is often influenced by the nature of the substituents on the benzimidazole core. nih.gov

In Silico Molecular Docking and Binding Affinity Predictions

In silico molecular docking has been an invaluable tool in predicting the binding modes and affinities of this compound derivatives with their putative biological targets. These computational studies provide insights into the specific interactions that govern the biological activity of these compounds.

In a study focusing on anticancer activity, derivatives of this compound were docked into the active site of Cyclin-Dependent Kinase 8 (CDK8) . The results indicated that the most potent anticancer compounds in the series exhibited strong binding efficacy. researchgate.net For example, the NH of the imidazole ring was predicted to form a hydrogen bond with the Glu81 residue of the enzyme. researchgate.net The imidazole ring also participated in hydrophobic interactions with several residues, including Val18, Ala31, Val64, Phe80, and Ala144, thereby stabilizing the ligand-protein complex. researchgate.net

Similarly, for their potential as urease inhibitors, docking studies of novel benzimidazole derivatives revealed plausible binding interactions with the key residues in the active site of the urease enzyme. nih.gov

In the context of anti-inflammatory activity, molecular docking simulations of 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-[un/substituted phenyl]-azetidin-2-ones, another class of derivatives, were performed against the cyclooxygenase-II (COX-II) enzyme. arabjchem.org The docking scores indicated a good affinity for the enzyme's active site. arabjchem.org For instance, one derivative showed a hydrogen bond between the oxygen of the 2-oxo group of the azetidinone ring and the Serine 409 residue. core.ac.uk Another derivative demonstrated hydrogen bonding between the oxygen of a methoxy (B1213986) group and the nitrogen of the benzimidazole ring with Glycine 533 and Arginine 376, respectively. core.ac.uk These studies have shown a good correlation between the in silico docking analysis and the experimentally observed biological activity. arabjchem.org

The following table summarizes the predicted binding energies of some benzimidazole derivatives against different protein targets:

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | Cyclin-Dependent Kinase 8 (CDK8) | Not explicitly stated, but showed significant interactions | Val18, Ala31, Val64, Phe80, Phe82, Leu134, Ala144, Glu81 researchgate.net |

| 2-Phenylbenzimidazole derivatives | Protein Kinase (CDK4/CycD1, Aurora B) | -8.2 nih.gov | Not explicitly stated |

| 1,2-disubstituted benzimidazole derivatives | Colon and Lung Cancer-related proteins (e.g., PDB ID: 1M17, 1MP8, 2HQ6, 1E8X) | -6.6, -6.4, -4.8, -3.9 nih.gov | Not explicitly stated |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on benzimidazole derivatives to understand the structural requirements for their various pharmacological effects.

One QSAR study on a set of benzimidazole derivatives with tuberculostatic activity revealed that the biological activity is dependent on the size of the substituents at the R2 position and the field effect of the substituents at the R1 position of the benzimidazole ring. The study also highlighted the importance of a structural parameter indicating the presence of an oxygen atom between the benzimidazole and a benzyl (B1604629) or phenyl group. nih.gov

Another 3D-QSAR study on substituted benzimidazole derivatives as Angiotensin II-AT1 receptor antagonists utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA). The resulting models indicated the importance of lipophilicity and hydrogen bonding at the 2- and 5, 6, 7- positions of the benzimidazole ring for good antagonistic activity. researchgate.net

For the antiproliferative activity of benzazoles, QSAR models have been developed to elucidate the effects of substituents at position 6. These models demonstrated that the activity depends on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com

A review of various QSAR studies on benzimidazole derivatives has highlighted that the nature and position of substituents on the benzimidazole ring significantly contribute to their anti-inflammatory activity. nih.gov

The following table presents a conceptual summary of QSAR findings for benzimidazole derivatives:

| Biological Activity | Key Structural Descriptors from QSAR |

| Tuberculostatic | Size of R2 substituent, Field effect of R1 substituent, Presence of an oxygen linker nih.gov |

| Angiotensin II-AT1 Antagonism | Lipophilicity and H-bonding at positions 2, 5, 6, and 7 researchgate.net |

| Antiproliferative | Topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes at position 6 mdpi.com |

| Antimycobacterial, Antibacterial, Antifungal | Both electron-donating and electron-withdrawing substituents can lead to bioactive molecules rjptonline.org |

Analysis of Substituent Effects on Bioactivity Profiles

The biological activity of the this compound scaffold is highly influenced by the nature and position of substituents on the benzimidazole ring and the acetate (B1210297) moiety.

In a series of novel benzimidazole-piperazine based compounds designed as urease inhibitors, the substitution pattern on the phenyl ring played a significant role in their inhibitory activity. nih.gov For instance, compounds with a chloro or fluoro substituent at the ortho position of the phenyl ring exhibited potent urease inhibition. nih.gov Interestingly, the removal of any substituent or the introduction of di-substituents did not lead to a significant change in activity, suggesting that the benzimidazole scaffold itself is a key contributor to the observed bioactivity. nih.gov

For anti-inflammatory benzimidazole derivatives, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to greatly influence their activity. nih.gov For example, a chloroimidazole derivative was found to be a highly active bradykinin (B550075) B1 receptor antagonist. nih.gov In another study, it was found that a para-hydroxy or para-methoxy substituted phenyl ring at the fourth position of an azetidinone ring attached to the benzimidazole core was essential for analgesic and anti-inflammatory activity, while halogen substitutions at the same position resulted in poor activity. core.ac.uk

In the context of antimicrobial activity, the introduction of different substituents can lead to varied bioactivity profiles. For a series of hybrid molecules containing thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties, the introduction of a sulfur atom at position 2 of the thienopyrimidine ring along with methyl groups at positions 3 and 5 was intended to increase lipophilicity, which is often beneficial for diffusion across bacterial membranes. mdpi.com

The following table provides examples of how different substituents affect the bioactivity of benzimidazole derivatives:

| Compound Series | Substituent Variation | Effect on Bioactivity | Reference |

| Benzimidazole-piperazine derivatives | Ortho-chloro or -fluoro on phenyl ring | Potent urease inhibition | nih.gov |

| Azetidinone-benzimidazole derivatives | Para-hydroxy or -methoxy on phenyl ring | Essential for analgesic and anti-inflammatory activity | core.ac.uk |

| Azetidinone-benzimidazole derivatives | Halogen on phenyl ring | Poor analgesic and anti-inflammatory activity | core.ac.uk |

| Benzimidazole-acridine derivatives | Chloroimidazole moiety | Highly active bradykinin B1 receptor antagonist | nih.gov |

| Benzothiazole derivatives (related scaffold) | Imidazolyl group | Pronounced and nonselective antiproliferative activity | mdpi.com |

This detailed analysis of the mechanistic insights and structure-activity relationships of this compound and its analogs provides a solid foundation for the rational design of new and improved therapeutic agents based on this versatile chemical scaffold.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. youtube.comaps.org For compounds similar to 2-(1H-benzimidazol-2-ylthio)acetate, DFT calculations, often using the B3LYP method with a basis set like 6-31+G(d,p), are employed to determine optimized molecular geometries, harmonic vibrational frequencies, and corresponding infrared (IR) intensities. christuniversity.inresearchgate.net These calculations help in understanding the molecule's stability, which arises from hyperconjugative interactions and charge delocalization, often analyzed through Natural Bond Orbital (NBO) analysis. christuniversity.inresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. christuniversity.in A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo charge transfer. christuniversity.inresearchgate.net Furthermore, the molecular electrostatic potential (MEP) can be computed to identify the electron-rich and electron-deficient regions of the molecule, which is vital for predicting how it will interact with other molecules. christuniversity.in

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Description | Typical Findings for Similar Benzimidazole (B57391) Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | Varies depending on substituents, but generally indicates regions of high electron density. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. | A smaller gap suggests higher reactivity and potential for charge transfer within the molecule. christuniversity.inresearchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, showing electron-rich and electron-deficient areas. | Helps predict intermolecular interactions and sites of reactivity. christuniversity.in |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound ligand is a key characteristic that influences its behavior in different chemical environments. acs.org Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible spatial arrangements of the molecule and their dynamic behavior over time. jchemlett.com

For instance, in the crystal structure of a related compound, ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate, the dihedral angles between the acetate (B1210297) chain and the aromatic subunits were determined to be 7.35 (9)° and 18.23 (9)°. nih.gov This kind of specific geometric information, often obtained from single-crystal X-ray diffraction, provides a static picture that can be used as a starting point for MD simulations.

MD simulations can then be used to explore how these dihedral angles and other conformational parameters change in different solvent environments or upon interaction with other molecules, providing insights into the molecule's flexibility and the stability of different conformers. jchemlett.comnih.gov These simulations are crucial for understanding how the ligand might adapt its shape to coordinate with metal ions in the formation of coordination polymers and metal-organic frameworks. acs.org

Prediction of Pharmacokinetic and Pharmacodynamic Properties (in silico)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds, which are crucial for drug development. nih.govresearchgate.netnih.gov For benzimidazole derivatives, various computational tools can be employed to estimate their pharmacokinetic and pharmacodynamic (PK/PD) profiles. nih.govnih.gov

Properties such as lipophilicity (e.g., AlogP98), aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), and potential for P-glycoprotein substrate or inhibitor activity are commonly predicted. frontiersin.org For example, a high polar surface area (PSA) might suggest poor absorption. frontiersin.org The predicted volume of distribution (Vd) can indicate whether a compound is likely to remain in the bloodstream or distribute into tissues. nih.gov

Table 2: Commonly Predicted In Silico ADMET Properties for Benzimidazole Derivatives

| Parameter | Predicted Property | Implication |

| Lipophilicity (e.g., AlogP98) | Ideal lipophilicity is often considered to be AlogP98 ≤ 5. frontiersin.org | Affects absorption and permeation. |

| Aqueous Solubility | Can be predicted as low, moderate, or high. nih.gov | Influences bioavailability. |

| Caco-2 Permeability | High permeability suggests good intestinal absorption. frontiersin.org | A key factor in oral drug delivery. |

| Intestinal Absorption (human) | Predicted as a percentage of absorption. frontiersin.org | Determines how much of the compound enters the bloodstream after oral administration. |

| P-glycoprotein (P-gp) Interaction | Prediction of whether the compound is a substrate or inhibitor of P-gp. frontiersin.org | Can affect drug efflux and contribute to multidrug resistance. |

| Toxicity | Predictions for various toxicities, such as genotoxicity. nih.gov | Early identification of potential safety concerns. |

Zeolite-like Metal-Organic Frameworks (ZMOFs) and Coordination Polymer Studies

The this compound ligand has demonstrated significant potential in the construction of coordination polymers and, notably, zeolite-like metal-organic frameworks (ZMOFs). acs.orgresearchgate.netrsc.org ZMOFs are a subclass of MOFs that possess topologies similar to traditional inorganic zeolites, offering periodic pore systems and unique cage-like cavities. researchgate.netrsc.org

Ligand Properties in Coordination Chemistry

The flexible nature of the this compound ligand is a crucial factor in its coordination chemistry. acs.org This flexibility allows it to adopt different conformations to bridge metal centers, leading to the formation of diverse network structures. acs.orgnih.gov The benzimidazole moiety provides nitrogen donor atoms, while the acetate group offers oxygen donor atoms, enabling various coordination modes. acs.orgresearchgate.net This versatility in coordination is fundamental to the construction of complex one-, two-, and three-dimensional frameworks. nih.govnih.gov

Structural Analysis of Metal-Organic Frameworks

The reaction of 2-(1H-benzimidazol-2-ylthio)acetic acid (referred to as H2L) with different metal ions under varying conditions has led to the synthesis and characterization of several new compounds. acs.org For example, with zinc, a binuclear macrocyclic structure, [Zn2(HL)4]·(DMF)2·(H2O)2, and a 2D layered structure, [Zn2(HL)4]n, have been reported. acs.org With copper, a 2D layered framework, [Cu(HL)2]n, has been synthesized. acs.org

Table 3: Examples of Coordination Compounds with this compound

| Compound | Metal Ion | Dimensionality | Structural Features | Reference |

| [Zn2(HL)4]·(DMF)2·(H2O)2 | Zn(II) | 0D (Binuclear Macrocycle) | Exhibits a discrete macrocyclic structure. | acs.org |

| [Zn2(HL)4]n | Zn(II) | 2D | Forms a (4,4) amphiphilic layer. | acs.org |

| [Cu(HL)2]n | Cu(II) | 2D | Forms (4,4) layers linked into a 3D framework. | acs.org |

| [Co(L)]n | Co(II) | 3D | Shows a zeolite sodalite (SOD) topology. | acs.org |

Gas Adsorption Properties in MOFs (if applicable for the ligand)

While specific gas adsorption data for MOFs constructed solely with this compound is not detailed in the provided search results, the formation of porous structures like ZMOFs suggests potential for such applications. acs.orgpageplace.de MOFs are widely studied for their ability to store and separate gases due to their high porosity and tunable pore sizes and surface chemistry. pageplace.deewadirect.com The presence of polar functional groups within the pores of a MOF can enhance its affinity for certain gases, such as carbon dioxide. researchgate.net Given the porous nature of the cobalt-based ZMOF with a sodalite topology, it is plausible that this material could exhibit selective gas adsorption properties, although experimental verification is necessary. acs.org

Future Directions and Research Perspectives

Rational Design of Next-Generation 2-(1H-Benzimidazol-2-ylthio)acetate Analogues

The future of developing analogues of this compound lies in a rational, structure-based design approach. This strategy moves beyond traditional synthesis and screening by focusing on the specific molecular interactions between the compound and its biological target. Key to this is the detailed understanding of the structure-activity relationship (SAR), which investigates how modifying the chemical structure of the compound affects its biological activity. researchgate.net

The design of next-generation analogues will likely involve modifications at several key positions of the this compound molecule. For instance, substitutions on the benzene (B151609) ring of the benzimidazole (B57391) core can significantly influence the compound's electronic and lipophilic properties, thereby affecting its binding affinity and pharmacokinetic profile. Similarly, alterations to the acetate (B1210297) side chain can impact the molecule's interaction with specific amino acid residues in the target protein's active site.

A study on chrysin (B1683763) benzimidazole derivatives, for example, demonstrated that specific substitutions led to excellent anticancer activity against MCF-7 cells. nih.gov Another series of 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamides showed remarkable anticancer activity against the HCT116 cell line, with IC50 values as low as 0.00005 µM/mL. nih.gov These findings underscore the potential of rational design in creating highly potent and selective therapeutic agents.

| Derivative Type | Biological Activity | Cell Line | IC50 Value |

| Chrysin benzimidazole derivative | Anticancer | MCF-7 | 25.72 ± 3.95 μM |

| 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide (Compound 46) | Anticancer | HCT116 | 0.00005 µM/mL |

| 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide (Compound 47) | Anticancer | HCT116 | 0.00012 µM/mL |

This table presents data on the anticancer activity of rationally designed benzimidazole derivatives, highlighting the potential for creating potent analogues of this compound.

Application of Advanced Computational Approaches for Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, offering a faster and more cost-effective way to identify and optimize lead compounds. For this compound and its future analogues, advanced computational methods will play a pivotal role. researchgate.net

Molecular docking studies, for instance, can predict the binding orientation and affinity of a ligand to its target protein. This was demonstrated in a study where potent anticancer derivatives of a 2-(1H-benzimidazol-2-ylthio)acetamide were docked to understand their binding efficacy to the active site of cyclin-dependent kinase-8 (CDK8), a potential target for colon cancer. nih.gov

Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of the molecules. mdpi.com These computational studies can provide insights into the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding non-covalent interactions and charge distribution within the molecule. mdpi.comnih.gov Such analyses help in predicting the reactivity and stability of the designed analogues.

| Computational Method | Application in Drug Discovery for Benzimidazole Derivatives | Reference |

| Molecular Docking | Predicting binding modes and interactions with target proteins like CDK8. | nih.gov |

| Density Functional Theory (DFT) | Analyzing electronic properties, reactivity, and molecular stability. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Understanding non-covalent interactions and charge distribution. | nih.gov |

This table summarizes the application of advanced computational approaches in the discovery and development of benzimidazole-based compounds.

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The benzimidazole nucleus is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.govjrtdd.com This versatility suggests that this compound and its derivatives may have therapeutic potential beyond their currently known applications.

Future research should focus on elucidating the specific mechanisms of action of these compounds to uncover new therapeutic avenues. For example, if a derivative shows significant anticancer activity, mechanistic studies could investigate its effects on cell cycle progression, apoptosis induction, or inhibition of specific signaling pathways. A study on benzimidazole-based derivatives as antiproliferative agents explored their apoptotic mechanisms. mdpi.com

The wide range of reported activities for various benzimidazole derivatives provides a strong rationale for screening this compound analogues against a diverse panel of biological targets. For instance, some benzimidazole derivatives have shown significant activity against various cancer cell lines, including those of the lung, colon, and central nervous system. mdpi.com Others have demonstrated potential as antiviral agents, including against HIV. nih.gov

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical synthesis. jrtdd.comresearchgate.net Future research on this compound will undoubtedly focus on developing more environmentally friendly and sustainable synthetic routes.

Conventional methods for synthesizing benzimidazole derivatives often involve harsh reaction conditions, toxic solvents, and long reaction times, leading to significant waste generation. researchgate.net Green chemistry approaches aim to address these issues by utilizing alternative energy sources like microwave irradiation, employing greener solvents such as water or ionic liquids, and using eco-friendly catalysts. researchgate.netmdpi.com

Recent studies have reported the successful synthesis of benzimidazole derivatives using natural catalysts like lemon juice and papaya bark ash, often under solvent-free conditions or in aqueous media. jrtdd.com These methods are not only more sustainable but also offer advantages such as shorter reaction times, higher yields, and simpler product isolation. orgchemres.org For example, a one-pot synthesis of benzoyl chloride from benzoic acids has been described as an environmentally safe and less costly method. researchgate.net The development and adoption of such green methodologies will be crucial for the sustainable production of this compound and its future analogues.

| Green Chemistry Approach | Example in Benzimidazole Synthesis | Advantages |

| Use of Natural Catalysts | Lemon juice, papaya bark ash | Sustainable, readily available, cost-effective. jrtdd.com |

| Microwave-Assisted Synthesis | Synthesis of 2-substituted benzimidazoles | Reduced reaction times, increased yields. mdpi.com |

| Use of Green Solvents | Water, glycerol, ionic liquids | Reduced toxicity and environmental impact. mdpi.comorgchemres.org |

| Solvent-Free Conditions | Grinding method with p-toluenesulfonic acid | High efficiency, simple product isolation. nih.gov |

This table highlights various green and sustainable approaches that can be applied to the synthesis of this compound and its derivatives.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(1H-benzimidazol-2-ylthio)acetate derivatives?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between a benzimidazole-2-thiol precursor and a chloroacetate ester. For example, refluxing 2-mercaptobenzimidazole with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) yields ethyl this compound . Variations include substituting the chloroacetate with chloroacetamide derivatives to generate N-substituted acetamides, as demonstrated in the synthesis of 25 derivatives (VS1–VS25) via reaction with substituted anilines or acyl chlorides . Reaction completion is monitored by TLC, followed by recrystallization from methanol or ethanol .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1649 cm⁻¹ for acetamides, S-H absence confirming thioether formation) .

- NMR (¹H and ¹³C) : Confirms substituent integration (e.g., ethyl ester protons at δ ~4.2 ppm, benzimidazole aromatic protons at δ ~7.0–8.5 ppm) .

- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

- Elemental analysis : Ensures purity by matching calculated and observed C/H/N/S percentages .

Advanced: How can molecular docking and dynamics simulations optimize the design of this compound-based therapeutics?

Methodological Answer:

- Target selection : Prioritize receptors with known binding to benzimidazole motifs (e.g., serotonin transporters for antidepressants) .

- Docking workflows : Use software like AutoDock Vina to predict binding poses. For example, VS1–VS25 derivatives were docked into the active site of monoamine oxidase (MAO) to assess hydrogen bonding and hydrophobic interactions .

- MD simulations : Run 50–100 ns trajectories in explicit solvent (e.g., GROMACS) to evaluate ligand-receptor stability. Root-mean-square deviation (RMSD) analysis can identify conformational shifts affecting activity .

- Validation : Cross-check computational results with experimental bioassays (e.g., forced swim test for antidepressant efficacy) .

Advanced: How do hydrogen bonding patterns in crystal structures influence the physicochemical properties of this compound derivatives?

Methodological Answer:

- Graph-set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., N–H⋯N/S motifs in benzimidazole-thioether derivatives). For example, X-ray structures of adamantane-acetamide hybrids reveal dimeric H-bonded assemblies stabilizing the lattice .

- Impact on solubility : Strong intermolecular H-bonds (e.g., N–H⋯O in acetamides) reduce solubility, necessitating prodrug strategies .

- Crystallographic validation : Refine structures using SHELXL, ensuring R-factors < 0.05. Disordered solvent molecules or twinning may require specialized refinement protocols .

Advanced: How can researchers resolve contradictions in pharmacological data for structurally similar derivatives?

Methodological Answer:

- Meta-analysis : Compare bioactivity datasets across studies (e.g., IC₅₀ values in MAO inhibition assays) to identify outliers .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhancing antidepressant activity in TST/FST models) .

- Orthogonal assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Crystallographic evidence : Resolve stereochemical ambiguities via X-ray diffraction, as seen in studies of benzothiazole-acetamide hybrids .

Basic: What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., chloroacetate esters) .

- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .

- First aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: What strategies improve the yield of this compound derivatives in multi-step syntheses?

Methodological Answer:

- Optimized coupling conditions : Use DIPEA as a base in CH₂Cl₂ for efficient chloroacetate substitution, achieving >70% yield .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 6 h to 30 min) for thermally driven steps .

- Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (methanol/water) to isolate pure products .

- Scale-up considerations : Monitor exothermic reactions (e.g., thioether formation) with cooling baths to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.